

Turletricin: A Technical Guide to its Antifungal Spectrum and Mechanism of Action

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Compound of Interest

Compound Name: Turletricin

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Introduction

Turletricin (also known as SF001 and AM-2-19) is a next-generation polyene antifungal agent developed as an analog of amphotericin B (AmB).[1][2] Engineered to mitigate the notorious nephrotoxicity associated with AmB, **Turletricin** exhibits a high selectivity for fungal ergosterol over mammalian cholesterol.[2][3] This targeted action, achieved through specific chemical modifications, allows for potent fungicidal activity with a potentially improved safety profile.[4] This technical guide provides a comprehensive overview of the currently available data on the antifungal spectrum of **Turletricin**, details the experimental methodologies for its evaluation, and explores the implicated signaling pathways in fungal cells.

Mechanism of Action

Like other polyenes, **Turletricin's** primary mechanism of action is the extraction of ergosterol from the fungal cell membrane.[2][5] Ergosterol is a critical component for maintaining the integrity and fluidity of the fungal plasma membrane. By binding to and sequestering ergosterol, **Turletricin** disrupts the membrane's structure, leading to the formation of pores, leakage of essential intracellular components, and ultimately, fungal cell death.[6] The key innovation in **Turletricin's** design is its enhanced affinity for ergosterol and reduced interaction with cholesterol, the primary sterol in mammalian cell membranes, which is the basis for its reduced toxicity.[2][4]

Antifungal Activity Spectrum

The in vitro activity of **Turletricin** has been evaluated against a range of clinically important fungal pathogens, demonstrating a broad spectrum of activity. The available quantitative data, primarily in the form of Minimum Inhibitory Concentration (MIC) values, are summarized below.

Table 1: In Vitro Antifungal Activity of Turletricin (SF001) against Candida Species

Species	Number of Isolates	Turletricin (SF001) MIC Range (mg/L)	Turletricin (SF001) MIC ₅₀ (mg/L)	Turletricin (SF001) MIC ₉₀ (mg/L)	Amphotericin B MIC ₅₀ (mg/L)	Amphotericin B MIC ₉₀ (mg/L)
Candida spp. (all)	56	0.125 - 4	0.25	1	0.5	0.5
Candida albicans	20	0.125 - 0.5	0.25	0.5	0.5	0.5
Candida glabrata	10	0.25 - 1	0.5	1	0.5	1
Candida parapsilosis	10	0.125 - 1	0.25	1	0.5	1
Candida tropicalis	8	0.25 - 1	0.5	1	0.5	1
Candida krusei	8	0.5 - 4	1	4	1	2

Data sourced from Vahedi-Shahandashti et al. (2025).[\[4\]](#)[\[7\]](#)

Table 2: In Vitro Antifungal Activity of Turletricin (SF001) against Aspergillus Species

Species	Number of Isolates	Turletricin (SF001) MIC Range (mg/L)	Turletricin (SF001) MIC ₅₀ (mg/L)	Turletricin (SF001) MIC ₉₀ (mg/L)	Amphotericin B MIC ₅₀ (mg/L)	Amphotericin B MIC ₉₀ (mg/L)
Aspergillus spp. (all)	41	0.125 - 2	0.5	1	1	4
Aspergillus fumigatus	15	0.125 - 1	0.5	1	1	2
Aspergillus flavus	10	0.25 - 2	0.5	2	2	4
Aspergillus niger	8	0.5 - 2	1	2	1	4
Aspergillus terreus	8	0.25 - 1	0.5	1	2	4

Data sourced from Vahedi-Shahandashti et al. (2025).[\[4\]](#)[\[7\]](#)

Notably, **Turletricin** demonstrates potent activity against *Aspergillus terreus*, a species known for its intrinsic resistance to amphotericin B.[\[4\]](#)[\[7\]](#)

Experimental Protocols

The in vitro antifungal activity of **Turletricin** is determined using standardized broth microdilution methods, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing for Yeasts (adapted from CLSI M27)

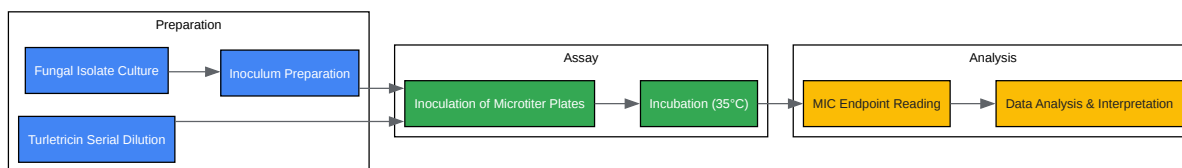
- Inoculum Preparation:
 - Yeast isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours to ensure purity and viability.

- A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL.
- The suspension is further diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.
- Antifungal Agent Preparation:
 - **Turletricin** is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
 - Serial twofold dilutions of **Turletricin** are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentration range typically spans from 0.03 to 16 mg/L.
- Incubation:
 - The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
- Endpoint Determination:
 - The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **Turletricin** that causes a significant inhibition of growth (typically $\geq 50\%$ reduction in turbidity) compared to the drug-free growth control well.

Broth Microdilution Susceptibility Testing for Molds (adapted from CLSI M38)

- Inoculum Preparation:
 - Molds are grown on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.
 - A conidial suspension is prepared by gently scraping the surface of the culture with a sterile, wetted swab or loop.
 - The suspension is transferred to a sterile tube containing saline and allowed to settle for 15-20 minutes.

- The upper homogenous suspension is transferred to a new tube, and the turbidity is adjusted with a spectrophotometer at 530 nm to an optical density that corresponds to a final inoculum concentration of $0.4-5 \times 10^4$ CFU/mL.
- Antifungal Agent Preparation and Incubation:
 - The preparation of the antifungal agent and the incubation conditions are similar to those described for yeasts, with incubation times typically extending to 48-72 hours, depending on the growth rate of the mold.
- Endpoint Determination:
 - For polyenes like **Turletricin**, the MIC is read as the lowest concentration that shows 100% inhibition of growth (optically clear well).



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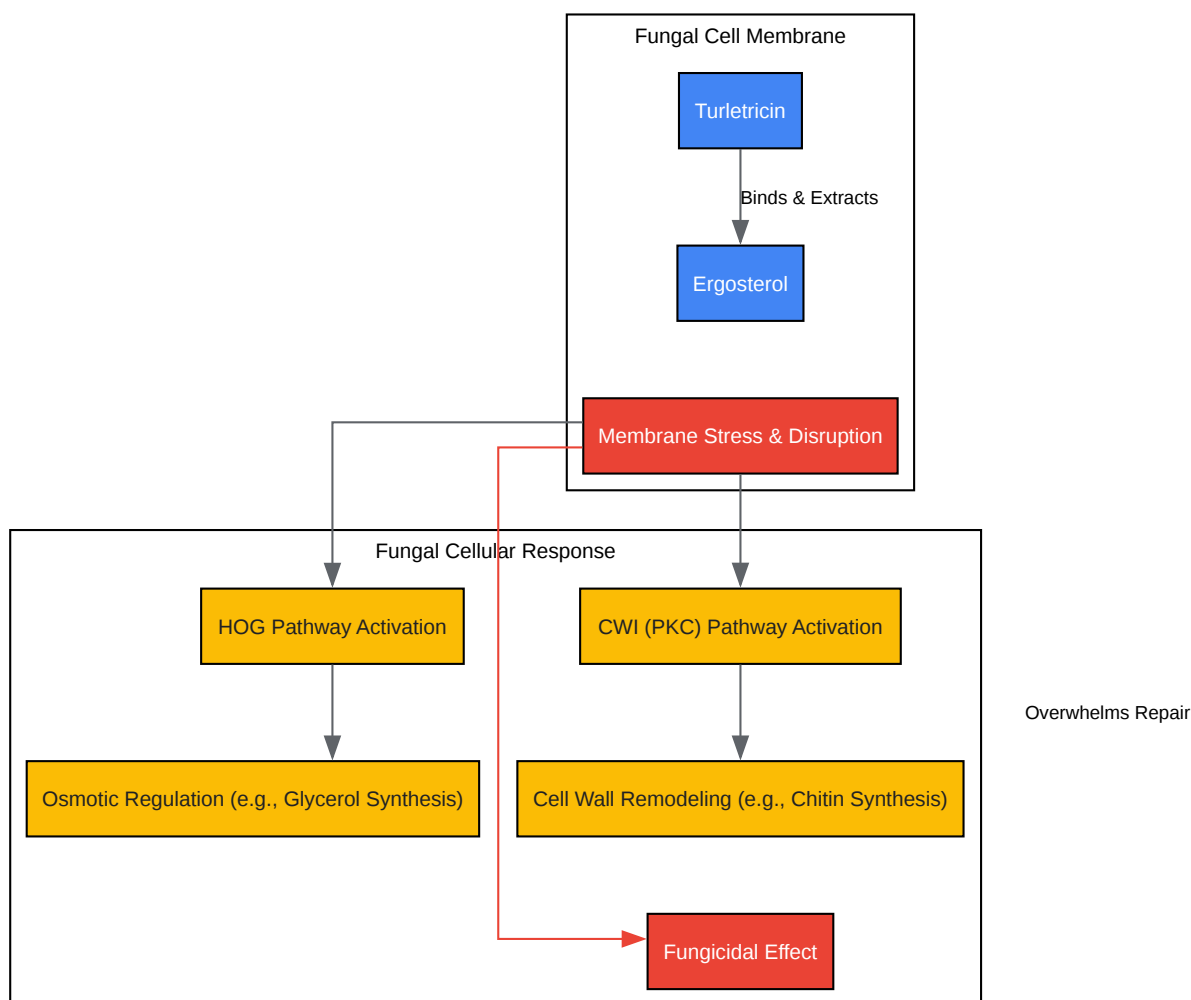
General workflow for determining the Minimum Inhibitory Concentration (MIC) of **Turletricin**.

Signaling Pathways

The primary mechanism of **Turletricin**, ergosterol extraction, directly induces significant stress on the fungal cell membrane. While specific research on the downstream signaling pathways activated by **Turletricin** is not yet available, it is highly probable that fungi respond to this membrane stress by activating conserved signaling cascades that are crucial for maintaining cell wall integrity and osmotic balance. The most likely pathways to be involved are the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway, which is often mediated by Protein Kinase C (PKC).

Inferred Fungal Stress Response to Turletricin

The binding of **Turletricin** to ergosterol and its subsequent extraction from the plasma membrane would be perceived by the fungal cell as a major stress event. This would likely trigger a series of signaling events aimed at mitigating the damage and promoting survival.



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Inferred signaling response of a fungal cell to **Turletricin**-induced membrane stress.

- **High Osmolarity Glycerol (HOG) Pathway:** This MAPK (Mitogen-Activated Protein Kinase) cascade is a key sensor of osmotic and membrane stress.[8][9] The disruption of the plasma membrane by **Turletricin** would likely lead to a loss of osmotic balance, triggering the HOG pathway to promote the production of osmolytes like glycerol, in an attempt to stabilize the cell.[9]
- **Cell Wall Integrity (CWI) Pathway:** This pathway, typically regulated by Protein Kinase C (PKC), responds to insults to the cell wall and the underlying plasma membrane.[10][11] The damage caused by **Turletricin** would be expected to activate the CWI pathway, leading to a compensatory reinforcement of the cell wall, often through increased chitin synthesis.[11]

While these pathways represent the cell's attempt to survive, the potent and rapid action of **Turletricin** in extracting ergosterol likely overwhelms these compensatory mechanisms, leading to the observed fungicidal effect.[3]

Conclusion

Turletricin is a promising new antifungal agent with a broad spectrum of activity against clinically relevant yeasts and molds, including species that are resistant to existing therapies. Its mechanism of action, selective ergosterol extraction, offers the potential for reduced toxicity compared to its predecessor, amphotericin B. Further research is needed to fully elucidate its activity against a wider range of fungal pathogens and to confirm the specific downstream signaling events in fungal cells. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further exploration and clinical application of this novel antifungal.

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